molecular formula C13H10BrN3O6S B12515219 N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide CAS No. 820961-10-2

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B12515219
CAS No.: 820961-10-2
M. Wt: 416.21 g/mol
InChI Key: ASRYUIPBYOGHOZ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, bromine, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the nitration of 2-bromoaniline to form 2-bromo-5-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by methylation using methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amines.

    Oxidation: The sulfonamide group can be oxidized under strong conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or thiol derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects .

Properties

CAS No.

820961-10-2

Molecular Formula

C13H10BrN3O6S

Molecular Weight

416.21 g/mol

IUPAC Name

N-(2-bromo-5-nitrophenyl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H10BrN3O6S/c1-15(12-8-9(16(18)19)6-7-10(12)14)24(22,23)13-5-3-2-4-11(13)17(20)21/h2-8H,1H3

InChI Key

ASRYUIPBYOGHOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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